

(R)-MLT-985: In Vitro Assay Application Notes and Protocols

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Abstract

(R)-MLT-985 is a potent and selective, orally active, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1][2][3][4] [5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors in lymphocytes. Dysregulation of the MALT1 signaling pathway is implicated in certain B-cell malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). (R)-MLT-985 exerts its inhibitory effects by binding to an allosteric site on the MALT1 protein, thereby suppressing its proteolytic activity. This document provides detailed protocols for various in vitro assays to characterize the activity of (R)-MLT-985.

Data Presentation



Assay Type	Description	Cell Line/System	(R)-MLT-985 IC50	Reference
Biochemical Assay	Measures direct inhibition of recombinant MALT1 protease activity.	Recombinant MALT1	3 nM	
Cellular Assay	Measures inhibition of MALT1- dependent IL-2 production.	Jurkat T-cells	20 nM	_
Cellular Assay	Measures inhibition of MALT1- dependent IL-2 release.	Human PBMCs	0.5 μΜ	
Cellular Assay	Measures inhibition of cell growth.	OCI-Ly3 (ABC- DLBCL)	Not specified	_

Signaling Pathway

The CARD11-BCL10-MALT1 (CBM) complex is essential for NF-κB activation in lymphocytes. Upon T-cell or B-cell receptor stimulation, CARD11 (or CARMA1) undergoes a conformational change, leading to the recruitment of BCL10 and MALT1. This proximity induces MALT1 dimerization and activation of its protease function. Activated MALT1 cleaves several substrates, including A20, BCL10, CYLD, and RelB, which ultimately leads to the activation of the IκB kinase (IKK) complex and subsequent activation of the NF-κB signaling pathway. (R)-MLT-985 allosterically inhibits the protease activity of MALT1, thereby blocking these downstream events.



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